Cas no 106466-66-4 (Rankinidine)

Rankinidine 化学的及び物理的性質
名前と識別子
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- Spiro[3H-indole-3,8'(7'H)-[4,7]methanooxepino[4,3-b]pyridin]-2(1H)-one,3'-ethylidene-1',2',3',4',4'a,5',9',9'a-octahydro-1-methoxy-,(3S,3'Z,4'R,4'aS,7'R,9'aS)- (9CI)
- Rankinidine
- Spiro[3H-indole-3,8'(7'H)-[4,7]methanooxepino[4,3-b]pyridin]-2(1H)-one,3'-ethylidene-1',2',3',...
- Spiro[3H-indole-3,8'(7'H)-[4,7]methanooxepino[4,3-b]pyridin]-2(1H)-one,3'-ethylidene-1',2',3',4',4'a,5',9',9'a-octahydro-1-me
- (3'Z)-3'-ethylidene-1-methoxy-1',2',3',4',4a',5',9',9a'-octahydro-7'H-spiro[indole-3,8'-[4,7]methanooxepino[4,3-b]pyridin]-2(1H)-one
- Humantenine, 4-demethyl-
- (7Z)-7-Ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
- (7'Z)-7'-Ethylidene-1-methoxyspiro[indole-3,2'-[11]oxa[5]azatricyclo[6.3.1.04,9]dodecan]-2(1H)-one
- D85050
- 7-Ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
- 106466-66-4
- 1ST169509
- DA-67116
-
- インチ: 1S/C20H24N2O3/c1-3-12-10-21-16-9-20(18-8-13(12)14(16)11-25-18)15-6-4-5-7-17(15)22(24-2)19(20)23/h3-7,13-14,16,18,21H,8-11H2,1-2H3
- InChIKey: ZXRGGMATGWCUBP-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C2([H])C3([H])C([H])([H])C4(C(N(C5=C([H])C([H])=C([H])C([H])=C45)OC([H])([H])[H])=O)C1([H])C([H])([H])C2([H])C(=C([H])C([H])([H])[H])C([H])([H])N3[H]
計算された属性
- せいみつぶんしりょう: 340.17869263 g/mol
- どういたいしつりょう: 340.17869263 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 1
- 複雑さ: 606
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.3
- ぶんしりょう: 340.4
- トポロジー分子極性表面積: 50.8
じっけんとくせい
- 密度みつど: 1.29
- ふってん: 490.4°Cat760mmHg
- フラッシュポイント: 250.4°C
- 屈折率: 1.635
- PSA: 50.80000
- LogP: 2.56930
Rankinidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP4260-5mg |
Rankinidine |
106466-66-4 | 98% | 5mg |
$420 | 2023-09-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP4260-5mg |
Rankinidine |
106466-66-4 | 98% | 5mg |
$420 | 2023-09-19 | |
MedChemExpress | HY-117034-1mg |
Rankinidine |
106466-66-4 | 1mg |
¥2700 | 2022-08-31 |
Rankinidine 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Rankinidineに関する追加情報
Rankinidine (CAS No. 106466-66-4): A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications
Rankinidine, a compound with the chemical identifier CAS No. 106466-66-4, has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique pharmacological properties. This alkaloid derivative, initially isolated from certain plant species, has been the subject of extensive research for its potential therapeutic benefits. The compound's molecular structure, characterized by a complex nitrogen-containing framework, contributes to its multifaceted biological activities. This introduction delves into the chemical characteristics of Rankinidine, its pharmacological mechanisms, and the latest advancements in its application across various medical domains.
The molecular structure of Rankinidine (CAS No. 106466-66-4) consists of a tertiary amine core flanked by aromatic and heterocyclic rings, which are typical features of many bioactive alkaloids. This structural motif not only imparts unique physicochemical properties but also facilitates interactions with biological targets. The compound's solubility profile, thermal stability, and metabolic pathways have been thoroughly investigated, providing insights into its bioavailability and duration of action. Recent computational studies have highlighted the compound's ability to bind to specific receptor sites with high affinity, making it a promising candidate for drug development.
In terms of pharmacological activity, Rankinidine has demonstrated significant potential as an adrenergic receptor antagonist. Its ability to selectively block α1-adrenergic receptors has led to investigations into its efficacy in treating conditions such as hypertension and benign prostatic hyperplasia. Furthermore, preclinical studies have revealed its role as a potent vasodilator, which could be beneficial in managing cardiovascular disorders. The compound's mechanism of action involves modulation of neurotransmitter release and receptor sensitivity, contributing to its therapeutic effects.
Recent advancements in the field have expanded the therapeutic applications of Rankinidine beyond traditional cardiovascular treatments. Emerging research indicates that the compound may exhibit neuroprotective properties, making it a candidate for neurodegenerative disease management. Studies have shown that Rankinidine can attenuate oxidative stress and inflammation in neuronal cells, potentially slowing down the progression of conditions like Alzheimer's disease and Parkinson's disease. Additionally, its interaction with serotonin receptors suggests possible applications in mood disorders and pain management.
The synthesis and purification of Rankinidine (CAS No. 106466-66-4) have been refined through modern chemical methodologies, ensuring high purity and yield for research purposes. Advances in synthetic techniques have enabled the production of enantiomerically pure forms of the compound, which are crucial for understanding its stereoselective pharmacology. These developments have facilitated more precise pharmacokinetic studies, helping researchers to optimize dosing regimens and minimize potential side effects.
The safety profile of Rankinidine has been evaluated through rigorous toxicological studies conducted both in vitro and in vivo. Initial findings suggest that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed in animal models. However, further long-term studies are necessary to fully assess its safety profile in human populations. Pharmacovigilance programs are being implemented to monitor any potential side effects that may arise from clinical use.
The regulatory landscape for Rankinidine is evolving as more data becomes available on its efficacy and safety. Regulatory agencies are closely monitoring ongoing clinical trials to determine whether the compound meets the stringent requirements for market approval in various therapeutic areas. Collaborative efforts between academic researchers and pharmaceutical companies are essential to ensure that regulatory pathways are efficiently navigated.
The future prospects for Rankinidine are promising, with ongoing research exploring novel therapeutic applications and formulations. Innovations in drug delivery systems may enhance the bioavailability and targeted action of Rankinidine, further expanding its clinical utility. Additionally, interdisciplinary approaches combining chemistry, biology, and medicine are expected to yield new insights into the compound's mechanisms of action.
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